2,4-Dimethoxybenzaldoxime

Description

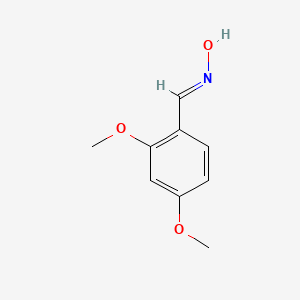

2,4-Dimethoxybenzaldoxime (CAS 31874-34-7) is an organic oxime derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It appears as a white to off-white crystalline solid with a melting point range of 105–109°C and is soluble in methanol. Its synthesis typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine under acidic conditions, followed by purification . This compound is widely used as an intermediate in pharmaceutical and organic synthesis, particularly in the preparation of amines via catalytic hydrogenation or reductive methods .

Properties

IUPAC Name |

(NE)-N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDRVCQSVTYHLU-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=N/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31874-34-7 | |

| Record name | NSC27022 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2,4-dimethoxybenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxybenzaldehyde oxime typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

2,4-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dimethoxybenzaldehyde Oxime+HCl

Industrial Production Methods

While specific industrial production methods for 2,4-dimethoxybenzaldehyde oxime are not well-documented, the general principles of oxime synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors or batch processes, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzaldoxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Photoinitiators in Polymerization:

2,4-Dimethoxybenzaldoxime has been studied as a photoinitiator for radical polymerization processes. Its ability to generate radicals upon UV irradiation makes it useful in the synthesis of polymers and resins. Research indicates that benzaldoxime derivatives exhibit improved photoreactivity compared to traditional initiators, enhancing the efficiency of polymerization reactions .

2. Intermediates in Organic Reactions:

The compound serves as an intermediate in various organic reactions, including the synthesis of heterocyclic compounds. For instance, it can undergo transformations to yield complex structures utilized in pharmaceuticals . The reactivity of the oxime group allows for further functionalization, making it a versatile building block in organic synthesis.

Biological Applications

1. Anticancer Activity:

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that certain oxime derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as therapeutic agents .

2. JNK1 Inhibition:

The compound has been investigated for its ability to inhibit C-Jun N-terminal kinase 1 (JNK1), an important target in cancer therapy due to its role in chemoresistance. In silico studies and molecular docking analyses indicated that derivatives of this compound could serve as effective JNK1 inhibitors, offering a novel approach to overcoming drug resistance in cancer treatments .

Data Tables

Case Studies

Case Study 1: Photoinitiator Efficiency

In a comparative study on photoinitiators for acrylate polymerization, this compound showed superior radical generation capabilities under UV light compared to conventional initiators. This property was exploited to enhance the curing process of acrylic resins used in coatings and adhesives.

Case Study 2: Anticancer Properties

A recent investigation into various oxime derivatives revealed that those containing the this compound structure exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The selectivity observed indicates a promising avenue for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzaldehyde oxime depends on its specific application. In medicinal chemistry, oxime derivatives can interact with biological targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2,3-Dimethoxybenzaldoxime (CAS 5470-95-1)

- Molecular Formula: C₉H₁₁NO₃ (identical to 2,4-isomer)

- Molecular Weight : 181.19 g/mol

- Key Differences: Substitution Pattern: Methoxy groups at positions 2 and 3 on the benzene ring instead of 2 and 3. Applications: Not widely reported in synthetic pathways, suggesting lower utility in industrial or pharmaceutical contexts .

4-Methoxy-2-methylbenzaldoxime

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Key Differences :

Functional Group Analogues

Veratraldehyde (3,4-Dimethoxybenzaldehyde, CAS 120-14-9)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

Comparison :

3,5-Dimethoxybenzoic Acid (CAS 5666-76-4)

Biological Activity

Overview

2,4-Dimethoxybenzaldoxime, an organic compound derived from 2,4-dimethoxybenzaldehyde, features an oxime functional group (-C=N-OH) that contributes to its chemical reactivity and biological activity. This compound has garnered interest for its potential applications in various fields, including agriculture and medicine.

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in a basic medium, such as sodium hydroxide, often using methanol as a solvent. The general reaction can be represented as follows:

Nematicidal Activity

Despite its promising profile, studies have shown that this compound does not exhibit strong nematicidal activity against Meloidogyne incognita, a significant agricultural pest. In comparative studies involving volatile organic compounds (VOCs) produced by Paenibacillus polymyxa, it was noted that while other VOCs demonstrated strong direct-contact nematicidal activity against second-stage juveniles (J2s) of M. incognita, this compound did not show similar potency .

Case Studies

- Study on VOCs from Paenibacillus polymyxa :

- Photolytic Reactions :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2,4-Dimethoxybenzaldehyde | Limited antimicrobial properties | Parent compound without oxime group |

| Benzaldehyde Oxime | Moderate antibacterial effects | Simpler oxime derivative |

| 2-Isobutyl-3-methylpyrazine | Strong nematicidal and fumigant activity | Demonstrated high efficacy against M. incognita |

The mechanism through which this compound exerts its biological effects may involve interactions with metal ions and participation in redox reactions. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways related to oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.